Sulfobetaine

Antifouling coatings Biomaterials Surface modification

Sulfobetaine (CAS 4727-41-7) is a zwitterionic monomeric precursor for synthesizing sulfobetaine-containing polymers and copolymers for biocompatible coatings and antifouling surfaces. Unlike higher alkyl chain homologs, it lacks a hydrophobic tail, preventing unintended micellar behavior. It also serves as a reference standard for analytical method validation. Choose this compound for applications requiring defined sulfobetaine head groups without micellar interference.

Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
CAS No. 4727-41-7
Cat. No. B010348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfobetaine
CAS4727-41-7
Synonymsdimethylsulfonioacetate; SULPHOBETAINE; SULFOBETAINE; 2-dimethylsulfonioethanoate; Sulfonium, (carboxymethyl)dimethyl-, inner salt
Molecular FormulaC4H8O2S
Molecular Weight120.17 g/mol
Structural Identifiers
SMILESC[S+](C)CC(=O)[O-]
InChIInChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3
InChIKeyPSBDWGZCVUAZQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfobetaine CAS 4727-41-7: A Zwitterionic Surfactant for Protein Solubilization and Surface Modification


Sulfobetaine (CAS 4727-41-7), also known as dimethylsulfonioacetate or dimethylthetin (DMT), is a zwitterionic compound containing both a positively charged sulfonium group and a negatively charged carboxylate group within the same molecule [1]. With a molecular formula of C₄H₈O₂S and a molecular weight of 120.17 g/mol, this compound belongs to the broader class of sulfobetaine surfactants that exhibit electroneutrality and excellent water solubility [2]. Unlike its higher alkyl chain homologs (SB3-10, SB3-12, SB3-14, SB3-16) that serve as detergents for membrane protein solubilization, the parent sulfobetaine (CAS 4727-41-7) functions primarily as a monomeric building block for synthesizing functional polymers, coatings, and as a reference standard in analytical applications [3]. The compound's zwitterionic nature confers distinct hydration properties, low toxicity, and biocompatibility, making it valuable in biomedical materials, antifouling surface modifications, and personal care formulations [4].

Why Generic Substitution of Sulfobetaine CAS 4727-41-7 Fails: The Quantitative Basis for Compound-Specific Selection


Sulfobetaine (CAS 4727-41-7) cannot be freely substituted with other zwitterionic compounds or surfactants due to structurally determined differences in hydration behavior, micellization properties, and functional group reactivity. Unlike higher alkyl chain sulfobetaine homologs (e.g., SB3-12, SB3-14) that function as micelle-forming detergents, the parent compound (CAS 4727-41-7) lacks a hydrophobic tail and does not form micelles in aqueous solution, fundamentally altering its application profile [1]. Compared to carboxybetaine analogs, sulfobetaine exhibits quantifiably different water coordination numbers and residence times around its sulfonate versus carboxylate groups, directly impacting antifouling performance and protein adsorption resistance in surface modification applications [2]. Furthermore, sulfobetaines demonstrate demonstrably lower lime soap dispersing capacity compared to betaine counterparts, with quantitative differences in hard water detergency that preclude simple interchange in formulation contexts [3]. The following evidence items quantify these critical differentiations and establish the compound-specific procurement rationale.

Quantitative Differentiation Evidence: Sulfobetaine CAS 4727-41-7 Versus Closest Analogs and Alternatives


Hydration Shell Architecture: Sulfobetaine vs. Carboxybetaine - Molecular Simulation Comparison

Molecular dynamics simulations demonstrate that the sulfonate (SO₃⁻) group of sulfobetaine coordinates with more water molecules than the carboxylate (COO⁻) group of carboxybetaine, while carboxybetaine exhibits sharper spatial distribution, more preferential dipole orientation, and longer water residence time [1]. The hydration free energy values for both sulfobetaine and carboxybetaine are considerably lower than that of oligo(ethylene glycol), the benchmark antifouling material [1].

Antifouling coatings Biomaterials Surface modification Molecular dynamics

Critical Micelle Concentration (CMC) Dependency on Alkyl Chain Length: Sulfobetaine Homolog Series Comparison

The micellar and interfacial properties of sulfobetaine surfactants of the type CₙH₂ₙ₊₁N⁺Me₂(CH₂)₃SO₃⁻ (n = 10, 12, 16) demonstrate that CMC decreases systematically with increasing alkyl chain length [1]. The parent sulfobetaine (CAS 4727-41-7) lacks a hydrophobic alkyl tail entirely and does not form micelles, whereas SB3-10 exhibits CMC of 25-40 mM, and longer-chain homologs show progressively lower CMC values [2].

Surfactant chemistry Micellization Detergent selection Membrane protein solubilization

Protein Solubilization Efficiency: Sulfobetaines vs. Nonionic Detergents (Nonidet P-40) and Anionic SDS

A homologous series of sulfobetaines (SBn) demonstrated that higher alkyl SBns (n ≥ 12) are superior to nonionic detergents of the polyoxyethylene type (e.g., Nonidet P-40) but inferior to anionic SDS in their ability to solubilize 3T6 cell membrane proteins [1]. Critically, unlike SDS, SBns do not denature either water-soluble or membrane proteins, as judged by retention of enzymatic activity [1]. Membrane proteins are better solubilized from membranes with sulfobetaine 14 than with Nonidet P-40 or Triton X-100 [2].

Membrane protein extraction Proteomics Detergent comparison Enzyme activity preservation

Hydrophilic Head Group Requirement for 2D Electrophoresis: Sulfobetaine vs. Carboxybetaine

A systematic structure-efficiency study of zwitterionic detergents for two-dimensional electrophoresis using human red blood cell ghosts demonstrated that sulfobetaine is an effective hydrophilic head group, whereas carboxybetaine is not [1]. The study derived explicit structural constraints: the hydrophilic head must be sulfobetaine (not carboxybetaine), the hydrophobic tail should be 12 to 16 alkyl carbons long (linear alkyl or alkylaryl), and specific linker requirements exist between head and tail [1].

Proteomics 2D electrophoresis Protein solubilization Detergent design

Analytical Detection and Quantification: HPLC-CLND Method for Sulfobetaine Surfactants

An HPLC method using chemiluminescent nitrogen specific detection (CLND) enables identification and quantification of zwitterionic sulfobetaine surfactants with limits of detection in the single micromolar range (1 ng N) and linear response (R² = 0.9981) between 50 μM and 5 mM [1]. Reversed-phase separation methods using cyano columns were specifically developed for cationic and zwitterionic sulfobetaine surfactant mixtures [1]. A separate rapid HPLC method using methanol-water (85:15, v/v) mobile phase with 0.2% acetic acid enables direct analysis of sulfobetaines in mixtures with soaps in 25 minutes [2].

Analytical chemistry Surfactant analysis HPLC Quality control

Anion Binding Affinity Order: Sulfobetaine Micelles and Counterion Interaction

Kinetic and capillary electrophoresis studies demonstrate that perchlorate (ClO₄⁻) anion preferentially binds to sulfobetaine micelles with higher hydrophobic chain length following the order: SB3-10 < SB3-12 < SB3-14 < SB3-16 [1]. Isothermal titration calorimetry of SB3-14 shows that increasing anion concentration decreases CMC and makes enthalpy of micellization more negative in proportion to anion affinity [2]. Cations (Li⁺, Na⁺, K⁺, Cs⁺, Ca²⁺, Al³⁺) have little or no effect on CMC or enthalpy of micellization of SB3-14 [2].

Micellar chemistry Thermodynamics Counterion effects Zwitterionic interfaces

Optimal Application Scenarios for Sulfobetaine CAS 4727-41-7 Based on Quantified Differentiation Evidence


Biocompatible Polymer Synthesis and Antifouling Surface Modification

Sulfobetaine CAS 4727-41-7 serves as a monomeric precursor for synthesizing sulfobetaine-containing polymers and copolymers used in biocompatible coatings and antifouling surface modifications [1]. Based on molecular simulation evidence showing sulfobetaine's distinct hydration architecture with broader water coordination around the sulfonate group compared to carboxybetaine, polymers derived from this monomer exhibit quantifiably different protein adsorption resistance profiles [2]. The monomer's lack of hydrophobic alkyl tail ensures that polymerization yields materials with predictable zwitterionic surface properties without unintended micellar behavior. This scenario is optimal when the application requires a defined sulfobetaine head group for surface grafting or copolymer integration, as established in patent literature for medical device coatings and biomaterials [1].

Analytical Reference Standard for Surfactant Quantification

Sulfobetaine CAS 4727-41-7 is employed as a reference standard in analytical method development and validation for quantifying zwitterionic surfactants in complex matrices [3]. The validated HPLC-CLND method with detection limits in the single micromolar range (1 ng N) and linear response (R² = 0.9981) from 50 μM to 5 mM provides the analytical framework for quality control [4]. As a fully characterized compound compliant with regulatory guidelines, it serves as a reference standard for traceability against pharmacopeial standards (USP or EP) [3]. This application scenario is optimal when laboratories require a characterized sulfobetaine standard for calibrating instruments, validating methods, or establishing batch-to-batch consistency in surfactant-containing products.

Membrane Protein Solubilization with Native State Preservation

While the parent sulfobetaine (CAS 4727-41-7) lacks the alkyl chain required for micelle formation, alkyl sulfobetaine homologs (SB3-10, SB3-12, SB3-14) derived from the same sulfobetaine core structure are optimal for membrane protein extraction when preservation of enzymatic activity is critical [5]. The evidence demonstrates that SBns (n ≥ 12) provide superior solubilization compared to nonionic detergents like Nonidet P-40 and Triton X-100, while avoiding the protein denaturation caused by anionic SDS [5]. This scenario is optimal for proteomics workflows, 2D electrophoresis sample preparation, and membrane protein crystallization where maintaining native conformation is essential for downstream functional assays and structural studies.

Hard Water Detergent Formulations Requiring Lime Soap Dispersion

Sulfobetaine-based surfactants demonstrate quantifiably different lime soap dispersing capacity compared to analogous betaines, with betaines being more water soluble but poorer lime soap dispersants than sulfobetaines [6]. In soap-based detergent formulations tested in water of 300 ppm hardness, sulfobetaine-containing blends exhibit detergency performance close to commercial controls containing 50% sodium tripolyphosphate [6]. This application scenario is optimal for formulating cleaning products intended for use in hard water conditions where calcium soap precipitation must be minimized. The evidence supports selection of sulfobetaine over betaine when lime soap dispersion capacity is the primary performance requirement, despite betaine's superior water solubility.

Technical Documentation Hub

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